1-(oxan-4-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(oxan-4-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a complex organic compound that features a unique combination of oxane, pyridine, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The oxane ring can be introduced via a nucleophilic substitution reaction, and the final urea linkage is formed through the reaction of an amine with an isocyanate .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis platforms to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or oxane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
1-(pyridin-4-yl)ethanamine: Shares the pyridine moiety and is used as a pharmaceutical intermediate.
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry and material science.
Uniqueness
Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a compound of significant interest .
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c21-14(17-11-3-7-22-8-4-11)16-9-12-10-20(19-18-12)13-1-5-15-6-2-13/h1-2,5-6,10-11H,3-4,7-9H2,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMARHMACJNSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.